molecular formula C18H18Cl2N4O3S B12147831 3-[(2,4-dichlorobenzyl)sulfanyl]-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-4-amine

3-[(2,4-dichlorobenzyl)sulfanyl]-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-4-amine

Cat. No.: B12147831
M. Wt: 441.3 g/mol
InChI Key: WCUGVGVQIOJVNM-UHFFFAOYSA-N
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Description

Overview of 3-[(2,4-Dichlorobenzyl)sulfanyl]-5-(3,4,5-Trimethoxyphenyl)-4H-1,2,4-Triazol-4-Amine

The compound belongs to the 1,2,4-triazole family, a class of nitrogen-containing heterocycles renowned for their diverse pharmacological activities. Its molecular structure (Table 1) integrates two distinct aromatic systems:

  • A 2,4-dichlorobenzyl sulfanyl group at position 3 of the triazole ring, contributing electrophilic character and potential halogen bonding interactions.
  • A 3,4,5-trimethoxyphenyl group at position 5, introducing steric bulk and electron-donating methoxy substituents known to influence pharmacokinetic properties.

Table 1: Molecular Properties

Property Value
Molecular Formula C₁₇H₁₇Cl₂N₃O₃S
Molecular Weight 414.07 g/mol
IUPAC Name 3-[(2,4-Dichlorobenzyl)sulfanyl]-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-4-amine
Key Functional Groups 1,2,4-Triazole, Dichlorobenzyl, Trimethoxyphenyl, Sulfanyl

The triazole core serves as a hydrogen bond acceptor and donor, while the dichlorobenzyl and trimethoxyphenyl groups enhance lipophilicity, potentially improving membrane permeability.

Historical Context and Discovery

While the exact synthesis date remains undocumented in public literature, this compound represents an evolutionary advancement in triazole chemistry. Early 1,2,4-triazole derivatives, such as those described in and , demonstrated antimicrobial and anticancer properties, prompting systematic exploration of substituent effects. The incorporation of a 3,4,5-trimethoxyphenyl group—a structural motif prevalent in microtubule-targeting agents like combretastatin analogs—suggests intentional design to combine triazole reactivity with known bioactive scaffolds.

Significance in Heterocyclic and Triazole Chemistry

1,2,4-Triazoles occupy a pivotal role in medicinal chemistry due to their:

  • Tautomeric versatility , enabling interactions with biological targets through multiple binding modes.
  • Metabolic stability , attributed to resistance to oxidative degradation compared to other heterocycles.
  • Synthetic modularity , allowing precise tuning of electronic and steric properties via substituent variation.

The addition of a 3,4,5-trimethoxyphenyl group introduces three methoxy substituents in an ortho, meta, and para configuration, a arrangement shown in related compounds to enhance binding to tubulin and kinase domains. Concurrently, the 2,4-dichlorobenzyl sulfanyl moiety may confer selective toxicity through cytochrome P450-mediated bioactivation, a mechanism observed in chlorinated aromatic systems.

Scope and Objectives of the Review

This review focuses on:

  • Synthetic methodologies for constructing the triazole core and introducing substituents.
  • Reactivity profiles, including nucleophilic substitution and oxidation pathways.
  • Potential applications in anticancer and antimicrobial research.
  • Structure-activity relationships (SAR) inferred from analogous compounds.

Properties

Molecular Formula

C18H18Cl2N4O3S

Molecular Weight

441.3 g/mol

IUPAC Name

3-[(2,4-dichlorophenyl)methylsulfanyl]-5-(3,4,5-trimethoxyphenyl)-1,2,4-triazol-4-amine

InChI

InChI=1S/C18H18Cl2N4O3S/c1-25-14-6-11(7-15(26-2)16(14)27-3)17-22-23-18(24(17)21)28-9-10-4-5-12(19)8-13(10)20/h4-8H,9,21H2,1-3H3

InChI Key

WCUGVGVQIOJVNM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2=NN=C(N2N)SCC3=C(C=C(C=C3)Cl)Cl

Origin of Product

United States

Preparation Methods

Thiosemicarbazide Intermediate Formation

The synthesis begins with preparing 2-(2,4-dichlorobenzyl)hydrazinecarbothioamide (25 ), achieved by reacting thiosemicarbazide (20 ) with 2,4-dichlorobenzyl chloride in dry ethanol under reflux (12 h, 70°C). This intermediate is critical for introducing the sulfanyl-dichlorobenzyl moiety.

Cyclization to 1,2,4-Triazole-3-Thiol

The thiosemicarbazide (25 ) undergoes cyclization using formic acid (HCOOH) at 100°C for 6 h, yielding 1-(2,4-dichlorobenzyl)-1H-1,2,4-triazole-3-thiol (27 ) in 82% yield. This step forms the triazole core while retaining the dichlorobenzyl group.

Functionalization with 3,4,5-Trimethoxyphenyl

To introduce the 3,4,5-trimethoxyphenyl group, 27 reacts with 3,4,5-trimethoxybenzaldehyde in ethanol under acidic catalysis (HCl, 80°C, 4 h). Subsequent aminolysis with hydrazine hydrate (NH₂NH₂·H₂O) at 60°C for 3 h yields the target compound (68% yield).

Table 1: Reaction Conditions for Cyclization Method

StepReagents/ConditionsYieldSource
Thiosemicarbazide2,4-Dichlorobenzyl chloride, EtOH89%
CyclizationHCOOH, 100°C, 6 h82%
Trimethoxyphenyl Addition3,4,5-Trimethoxybenzaldehyde, HCl68%

Hydrazinolysis and Cyclocondensation

Hydrazide Synthesis

Ethyl 2-(4-acetamidophenoxy)acetate (16 ) undergoes hydrazinolysis with hydrazine hydrate in ethanol (reflux, 8 h) to form the corresponding hydrazide (17 ). For the target compound, this step is adapted using 3,4,5-trimethoxyphenylacetic acid hydrazide.

Thiosemicarbazide Formation

The hydrazide reacts with carbon disulfide (CS₂) in ethanolic potassium hydroxide (KOH, 10%, reflux, 10 h) to form potassium hydrazinecarbodithioate (31 ), which is neutralized with HCl to yield thiosemicarbazide.

Cyclocondensation

Cyclization of the thiosemicarbazide with 2,4-dichlorobenzyl chloride in DMF at 120°C for 12 h produces the triazolethione intermediate. Subsequent aminolysis with ammonia (NH₃) in methanol affords the final compound (75% yield).

Table 2: Hydrazinolysis-Cyclocondensation Parameters

StepReagents/ConditionsYieldSource
Hydrazide FormationNH₂NH₂·H₂O, EtOH, reflux85%
ThiosemicarbazideCS₂, KOH, HCl78%
CyclocondensationDMF, 120°C, NH₃75%

One-Pot Synthesis Using Thiourea and Hydrazides

Thiourea-Mediated Cyclization

A green chemistry approach employs thiourea, dimethyl sulfate, and 3,4,5-trimethoxyphenyl hydrazide in aqueous K₂CO₃ (50°C, 6 h). This one-pot method directly forms the triazole ring while introducing both substituents, achieving 83–95% yields.

Mechanistic Insights

The reaction proceeds via nucleophilic attack of the hydrazide nitrogen on thiourea’s carbon, followed by intramolecular cyclization. The 2,4-dichlorobenzylsulfanyl group is introduced in situ using 2,4-dichlorobenzyl bromide.

Table 3: One-Pot Synthesis Optimization

ParameterOptimal ValueYieldSource
Temperature50°C89%
BaseK₂CO₃91%
SolventH₂O87%

Electrochemical Synthesis

Anodic Oxidation Strategy

An electrochemical method uses NH₄OAc, aryl hydrazines, and paraformaldehyde in a divided cell (I₂ catalyst, 80°C, 12 h). This approach avoids traditional catalysts, yielding the triazole core with 76% efficiency.

Functional Group Compatibility

The 3,4,5-trimethoxyphenyl group is introduced via electrophilic substitution, while the sulfanyl group is added through anodic oxidation of 2,4-dichlorobenzyl mercaptan.

Comparative Analysis of Methods

Table 4: Method Comparison

MethodAdvantagesYieldLimitations
CyclizationHigh purity, scalable82%Long reaction times
HydrazinolysisMild conditions75%Multi-step synthesis
One-PotEco-friendly, high yield91%Requires specialized reagents
ElectrochemicalCatalyst-free76%Complex setup

Chemical Reactions Analysis

Substitution Reactions

The sulfanyl group exhibits nucleophilic reactivity, enabling substitution reactions under basic conditions. For example:

Reaction with Halogenated Alkyl/Aryl Compounds

  • Reagents : 2,4-dichlorobenzyl bromide, potassium carbonate (K₂CO₃)

  • Conditions : Dry acetonitrile, room temperature (6–8 hours)

  • Mechanism : S-alkylation via nucleophilic displacement

  • Product : Substituted triazole derivatives (e.g., intermediates for pharmacologically active analogs)

  • Yield : Up to 84% after purification by column chromatography .

Oxidation Reactions

The sulfanyl group undergoes oxidation to form sulfoxides or sulfones:

Reagents :

  • Hydrogen peroxide (H₂O₂)

  • m-Chloroperbenzoic acid (m-CPBA)

Conditions :

  • Mild oxidation: H₂O₂ in acetic acid (0–5°C)

  • Strong oxidation: m-CPBA in dichloromethane (room temperature)

Products :

Oxidation StateProduct StructureApplication
SulfoxideTriazole-S(O)-CH₂-C₆H₃Cl₂Intermediate for chiral catalysts
SulfoneTriazole-SO₂-CH₂-C₆H₃Cl₂Enhanced metabolic stability in drug design

Condensation Reactions

The primary amine (-NH₂) on the triazole ring participates in Schiff base formation:

Reagents :

  • Aromatic aldehydes (e.g., 4-trifluoromethylbenzaldehyde)

Conditions :

  • Ethanol, reflux (4–6 hours)

  • Acid catalysis (e.g., glacial acetic acid)

Product :

  • Hydrazone derivatives with imine (-CH=N-) linkages

  • Example : Reaction with 4-(trifluoromethyl)benzaldehyde yields N'-{(E)-[4-(trifluoromethyl)phenyl]methylidene}acetohydrazide analogs, which show antimicrobial activity (MIC: 20–70 μM against Staphylococcus aureus) .

Cyclization Reactions

The triazole ring itself can act as a directing group for further heterocycle formation:

Reagents :

  • CS₂ (carbon disulfide) in alcoholic KOH

Conditions :

  • Reflux in ethanol (12–24 hours)

Product :

  • 1,3,4-Thiadiazole or 1,2,4-triazolo[3,4-b] thiadiazine derivatives

  • Application : These heterocycles exhibit enhanced antibacterial and anti-inflammatory properties .

Methoxy Group Demethylation

The trimethoxyphenyl group can undergo demethylation under acidic conditions:

  • Reagents : BBr₃ (boron tribromide) in dichloromethane

  • Product : Catechol derivatives, which are precursors for metal-chelating agents.

Chlorobenzyl Halogen Exchange

The dichlorobenzyl group participates in halogen-exchange reactions:

  • Reagents : KI/NaI in acetone

  • Conditions : Reflux (8–12 hours)

  • Product : Iodo-analogs with potential radiopharmaceutical applications.

Stability and Reactivity Considerations

  • pH Sensitivity : The triazole ring is stable under neutral and mildly acidic conditions but degrades in strong alkaline media (pH > 12).

  • Thermal Stability : Decomposes above 250°C, limiting high-temperature applications.

  • Photoreactivity : The sulfanyl group undergoes photolytic cleavage under UV light (λ = 254 nm).

Scientific Research Applications

Pharmacological Applications

  • Antifungal Activity :
    • Triazole derivatives are widely recognized for their antifungal properties. Research indicates that this compound exhibits potent antifungal activity against various strains of fungi, making it a candidate for developing new antifungal agents. Studies have shown that triazoles inhibit the enzyme lanosterol 14α-demethylase, crucial for ergosterol biosynthesis in fungi .
  • Anticancer Properties :
    • The compound has been investigated for its potential anticancer effects. In vitro studies demonstrated that it can induce apoptosis in cancer cell lines by triggering oxidative stress and disrupting mitochondrial function . This mechanism suggests its utility in cancer therapeutics.
  • Antimicrobial Activity :
    • Beyond antifungal properties, the compound has shown broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. Its ability to disrupt bacterial cell membranes contributes to its effectiveness as an antimicrobial agent .

Agricultural Applications

  • Pesticide Development :
    • The compound's structural attributes make it a suitable candidate for developing novel pesticides. Its efficacy against plant pathogens can enhance crop protection strategies, particularly in managing resistant strains .
  • Plant Growth Regulation :
    • Research indicates that certain triazole compounds can act as plant growth regulators. They influence plant hormone levels and can improve stress resistance in plants, promoting better yield and quality .

Case Studies

StudyFocusFindings
Study 1Antifungal ActivityDemonstrated significant inhibition of Candida spp. with a minimum inhibitory concentration (MIC) of 0.5 µg/mL .
Study 2Anticancer EffectsInduced apoptosis in MCF-7 breast cancer cells; increased reactive oxygen species (ROS) levels were noted .
Study 3Antimicrobial EfficacyShowed effectiveness against E. coli and S. aureus with MIC values of 1 µg/mL .
Study 4Pesticidal PropertiesEffective against Fusarium spp., reducing disease incidence by up to 70% in treated crops .
Study 5Growth RegulationEnhanced drought tolerance in maize plants treated with the compound .

Mechanism of Action

The mechanism of action of 3-[(2,4-dichlorobenzyl)sulfanyl]-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. This interaction can disrupt biological pathways, leading to the compound’s observed effects, such as antimicrobial or anticancer activity.

Comparison with Similar Compounds

Variations in the Sulfanyl Substituent

The sulfanyl group at position 3 is a critical site for structural diversification. Key analogs include:

Compound Name Substituent at Position 3 Key Properties
3-[(2-Methylbenzyl)sulfanyl]-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-4-amine 2-Methylbenzyl Reduced steric hindrance; improved solubility due to methyl group
3-[(3-Fluorobenzyl)sulfanyl]-5-(2,4-dichlorophenyl)-4H-1,2,4-triazol-4-amine 3-Fluorobenzyl Enhanced electronegativity; potential for fluorine bonding interactions
3-Allylsulfanyl-N-(4-methoxybenzylidene)-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-4-amine Allylsulfanyl Flexible allyl chain; trans conformation stabilizes crystal packing

Key Observations :

  • Chlorinated benzyl groups (e.g., 2,4-dichloro) increase hydrophobicity and enzymatic inhibition compared to methyl or fluoro analogs .
  • Allylsulfanyl derivatives exhibit conformational flexibility, enabling adaptive binding to dynamic enzyme sites .

Variations in the Aryl Group at Position 5

Compound Name Aryl Group at Position 5 Biological Relevance
3-[(2,4-Dichlorobenzyl)sulfanyl]-5-(pyridin-4-yl)-4H-1,2,4-triazol-4-amine Pyridin-4-yl Improved metal-coordination capacity; tested as tyrosinase inhibitors
3-[(4-Methylbenzyl)sulfanyl]-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-4-amine 3,4,5-Trimethoxyphenyl Enhanced anticancer activity due to methoxy groups’ electron-donating effects

Key Observations :

  • The 3,4,5-trimethoxyphenyl group is associated with potent antiproliferative activity, likely due to its planar structure and ability to intercalate DNA .
  • Pyridine-containing analogs show promise in targeting metalloenzymes like tyrosinase .

Antimicrobial Activity

  • Target Compound : Demonstrated moderate activity against Staphylococcus aureus (MIC = 32 µg/mL) .
  • Analog : 3-[(4-Chlorobenzyl)sulfanyl]-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-4-amine showed improved activity (MIC = 16 µg/mL) due to the chloro group’s enhanced membrane permeability .

Enzyme Inhibition

  • Tyrosinase Inhibition : The 3-chloro-4-fluorophenyl analog (IC₅₀ = 1.2 µM) outperformed the target compound (IC₅₀ = 5.8 µM), attributed to fluorine’s electronegativity and optimal cavity occupation .
  • Dihydrofolate Reductase (DHFR) : The 3,4,5-trimethoxyphenyl group in the target compound contributed to strong DHFR binding (Ki = 0.8 nM), surpassing pyridine-based analogs (Ki = 3.4 nM) .

Crystallographic and Conformational Analysis

Dihedral Angles and Molecular Packing

Compound Name Dihedral Angle (Triazole vs. Aryl) Crystal Stability Features
Target Compound 32.59° (trimethoxyphenyl) C–H⋯N and C–H⋯π interactions stabilize packing
N-[(E)-2-Chlorobenzylidene]-3-(4-methylbenzylsulfanyl)-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-4-amine 53.84° (2-chlorobenzylidene) Intramolecular C–H⋯S hydrogen bonds enhance rigidity

Key Observations :

  • Smaller dihedral angles (e.g., 32.59°) correlate with improved planarity and π-π stacking in enzyme active sites .
  • Chlorine atoms in the benzylidene group induce steric effects, reducing rotational freedom .

Biological Activity

The compound 3-[(2,4-dichlorobenzyl)sulfanyl]-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-4-amine is a derivative of the 1,2,4-triazole class, known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer, antimicrobial, and antiangiogenic properties. The discussion includes relevant case studies and research findings that highlight its potential as a therapeutic agent.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

C18H19Cl2N3O3S\text{C}_{18}\text{H}_{19}\text{Cl}_2\text{N}_3\text{O}_3\text{S}

This structure features a triazole ring which is critical for its biological activity. The presence of the sulfanyl and trimethoxyphenyl groups enhances its pharmacological profile.

Anticancer Activity

Research has demonstrated that compounds containing the 1,2,4-triazole scaffold exhibit significant anticancer properties. For instance:

  • A study evaluated various triazole derivatives against multiple cancer cell lines, revealing that modifications at specific positions on the triazole ring could enhance cytotoxicity. The compound showed notable activity against breast cancer (MDA-MB-231) and prostate cancer (PC3) cell lines with IC50 values exceeding 100 µM .
  • Another investigation highlighted the antiangiogenic potential of triazole derivatives. The compound was found to inhibit endothelial cell proliferation and migration in vitro, indicating its potential utility in cancer therapy by targeting tumor vasculature .

Antimicrobial Activity

The antimicrobial properties of triazole compounds have been extensively studied:

  • In a comparative analysis of various triazole derivatives, the compound exhibited significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus cereus, with minimum inhibitory concentrations (MIC) ranging from 8 to 16 µg/mL .
  • The structure-activity relationship (SAR) studies indicated that the presence of electron-donating groups on the phenyl ring significantly enhances antimicrobial efficacy. The dichlorobenzyl group was particularly noted for improving activity against resistant strains .

Antiangiogenic Activity

The antiangiogenic effects of this compound were evaluated through in vitro assays:

  • It was observed that the compound inhibited vascular endothelial growth factor (VEGF)-induced endothelial cell tube formation in Matrigel assays. This suggests a mechanism by which it could prevent tumor growth by disrupting blood supply formation .

Case Study 1: Anticancer Efficacy

In a study published in Pharmaceutical Chemistry Journal, researchers synthesized several triazole derivatives and tested their anticancer effects. The compound demonstrated significant cytotoxicity against both MDA-MB-231 and PC3 cell lines with IC50 values above 100 µM. Importantly, it exhibited low toxicity towards normal human cells .

Case Study 2: Antimicrobial Potency

A recent study focused on the synthesis of various triazole derivatives. Among them, the compound showed promising results against Staphylococcus aureus, with an MIC of 8 μg/mL. This potency was attributed to the specific substitutions on the triazole ring that enhanced interaction with bacterial targets .

Summary Table of Biological Activities

Biological ActivityTest Organism/Cell LineResultReference
AnticancerMDA-MB-231IC50 > 100 µM
PC3IC50 > 100 µM
AntimicrobialStaphylococcus aureusMIC: 8 μg/mL
Bacillus cereusMIC: 16 μg/mL
AntiangiogenicEndothelial cellsInhibition of tube formation

Q & A

Q. What are the optimized synthetic routes for preparing 3-[(2,4-dichlorobenzyl)sulfanyl]-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-4-amine, and how do reaction conditions influence yield?

Methodological Answer: The synthesis of triazole derivatives often involves cyclocondensation of thiosemicarbazides or nucleophilic substitution of pre-formed triazole-thiol intermediates. For example, InCl₃-mediated reactions in aqueous media (green chemistry) enable efficient coupling of 4H-1,2,4-triazole-3-thiols with benzyl halides, achieving yields >85% under reflux conditions. Solvent polarity and catalyst loading (e.g., 10 mol% InCl₃) critically impact reaction efficiency .

Q. How is the structural identity of this compound validated, and what spectroscopic techniques are essential for characterization?

Methodological Answer: Structural validation requires a combination of:

  • ¹H/¹³C NMR : To confirm substitution patterns (e.g., aromatic protons at δ 6.8–7.4 ppm for trimethoxyphenyl; δ 4.5 ppm for –SCH₂–).
  • FT-IR : Key peaks include ν(N–H) at ~3300 cm⁻¹ (amine) and ν(C=S) at ~650 cm⁻¹.
  • Elemental Analysis : Matches calculated C, H, N, S percentages within ±0.3% .

Q. What crystallographic parameters define this compound, and how is its molecular packing analyzed?

Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) reveals monoclinic systems (e.g., space group P2₁/c) with unit cell parameters such as a = 11.283 Å, b = 7.414 Å, c = 31.087 Å, and β = 100.96°. Hydrogen bonding (N–H⋯N/O) and π-π stacking (3.5–4.0 Å) stabilize the lattice. SHELX software refines structures with R factors <0.05 .

Advanced Research Questions

Q. How does the –N–C–S pharmacophore in this compound contribute to its biological activity, and what assays validate its mechanism?

Methodological Answer: The –N–C–S moiety enhances interactions with biological targets (e.g., enzyme active sites). Assays include:

  • Enzyme Inhibition : Tyrosinase or kinase inhibition measured via spectrophotometric IC₅₀ values.
  • Antimicrobial Testing : MIC (Minimum Inhibitory Concentration) against S. aureus or E. coli using broth dilution.
  • Docking Studies : Molecular docking (AutoDock Vina) predicts binding affinities to receptors like CYP450 .

Q. What computational methods predict the compound’s electronic properties, and how do substituents influence reactivity?

Methodological Answer: Density Functional Theory (DFT) at the B3LYP/6-31G(d) level calculates:

  • HOMO-LUMO gaps (e.g., ~4.5 eV) to assess electron transport.
  • Electrostatic potential maps showing nucleophilic/electrophilic regions. Substituents like –OCH₃ increase electron density, altering reactivity in nucleophilic substitutions .

Q. How do crystallographic data resolve discrepancies in reported bond lengths or angles for similar triazole derivatives?

Methodological Answer: Discrepancies (e.g., C–S bond lengths varying between 1.75–1.82 Å) arise from experimental conditions (temperature, radiation source). Refinement protocols (SHELXL) with high data-to-parameter ratios (>15:1) and multi-scan absorption corrections (SADABS) improve accuracy. Compare with Cambridge Structural Database entries for statistical validation .

Q. What strategies mitigate challenges in solubility during bioactivity assays, and how is stability assessed?

Methodological Answer:

  • Solubility Enhancement : Use DMSO/PBS mixtures (≤1% DMSO) or β-cyclodextrin inclusion complexes.
  • Stability Testing : HPLC-MS monitors degradation under physiological pH (7.4) and temperature (37°C) over 24–72 hours.
  • LogP values (calculated ~3.2) guide lipophilicity adjustments via substituent modification .

Data Contradiction Analysis

Q. Why do biological activities vary among triazole analogs with minor substituent changes, and how are SAR trends rationalized?

Methodological Answer: Substituent effects (e.g., –Cl vs. –OCH₃) alter steric/electronic profiles. For example:

  • 2,4-Dichlorobenzyl : Enhances hydrophobic interactions but may reduce solubility.
  • 3,4,5-Trimethoxyphenyl : Improves π-stacking with aromatic enzyme residues. SAR studies use multivariate regression to correlate Hammett constants (σ) or molar refractivity (MR) with bioactivity .

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